An In-Depth Technical Guide to 3-(4-Hydroxyphenyl)lactic Acid (HPLA)
An In-Depth Technical Guide to 3-(4-Hydroxyphenyl)lactic Acid (HPLA)
Section 1: Introduction and Core Compound Identification
This guide provides a comprehensive technical overview of 3-(4-Hydroxyphenyl)lactic acid, a molecule of significant interest in metabolic research and drug development. It is imperative to first clarify the compound's nomenclature. The query "3-Hydroxy-3-(4-hydroxyphenyl)-lactic acid" suggests a structure with two hydroxyl groups on the propanoic acid chain. However, the overwhelmingly prevalent and well-documented compound in scientific literature is 3-(4-Hydroxyphenyl)lactic acid (HPLA) , which features a single hydroxyl group at the alpha-carbon (C2) of the lactic acid backbone. This document will focus on this scientifically established molecule.
HPLA, also known by its IUPAC name 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, is a phenolic acid belonging to the class of phenylpropanoic acids.[1][2] It is a naturally occurring metabolite found in humans, bacteria, yeast, and plants, arising from the metabolism of the amino acid L-tyrosine.[3] Emerging research has highlighted its diverse biological activities, including potent antioxidant, hepatoprotective, and antifungal properties, positioning it as a molecule with considerable therapeutic and nutraceutical potential.[4][5][6] This guide will synthesize current knowledge on its chemical properties, synthesis, biological functions, mechanisms of action, and analytical methodologies for an audience of researchers and drug development professionals.
| Identifier | Value |
| IUPAC Name | 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid[3] |
| Common Synonyms | 4-Hydroxyphenyllactic acid (HPLA), p-Hydroxyphenyllactic acid[3][7] |
| CAS Number | 306-23-0[3][8] |
| Molecular Formula | C₉H₁₀O₄[3][7] |
| Molecular Weight | 182.17 g/mol [3][8] |
| InChIKey | JVGVDSSUAVXRDY-UHFFFAOYSA-N[7][9] |
Section 2: Physicochemical Properties
The physical and chemical characteristics of HPLA are fundamental to its handling, formulation, and biological activity. It exists as a solid, typically a white to off-white crystalline powder.[10] Its structure, featuring a carboxylic acid group, a hydroxyl group, and a phenol ring, dictates its solubility and reactivity.
| Property | Value / Description | Source(s) |
| Appearance | Solid, white to almost white powder or crystal | [7][10] |
| Melting Point | 140 °C (from water); 137-143 °C | [4][8][10] |
| Solubility | Water: 12.9 mg/mL at 16 °C. Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (25 mg/ml). | [3][7] |
| pKa (Predicted) | 3.80 ± 0.10 | [4][10] |
| λmax | 226 nm | [7] |
| Stability | Stable for ≥ 4 years when stored at -20°C. | [7] |
Section 3: Biosynthesis and Natural Occurrence
HPLA is not a synthetic novelty but a product of natural metabolic pathways, primarily originating from L-tyrosine. Its presence in the human body is largely attributed to the metabolic activity of the gut microbiome.
Causality of Biosynthesis: The pathway begins with the transamination of L-tyrosine to form 4-hydroxyphenylpyruvic acid. This intermediate is then reduced by hydroxyphenylpyruvate reductase, an enzyme present in various microorganisms, to yield HPLA. This process is a key part of the overflow metabolism observed in certain bacteria, such as Lactobacillus species, when processing aromatic amino acids.[11]
Natural Sources:
-
Microbial Metabolite: Produced by various bacteria, including Lactiplantibacillus plantarum and Lactobacillus murinus, making it a significant component of the gut metabolome.[5][7][12] It is also produced by yeast (Saccharomyces cerevisiae) and fungi (Penicillium roqueforti).[3][13]
-
Human Metabolite: HPLA is an endogenous human metabolite, found in tissues such as the epidermis and prostate, with cellular localization in mitochondria.[3]
-
Dietary Occurrence: The compound has been identified in various food items, including muskmelon, coconut, and lemon grass.[1]
Caption: Simplified biosynthesis pathway of HPLA from L-Tyrosine.
Section 4: Methodologies for Chemical Synthesis
While naturally occurring, chemical synthesis is required to produce HPLA in the purity and quantity needed for research and development. Modern synthetic strategies prioritize efficiency and environmental safety, moving away from hazardous reagents.
Core Strategy: Reduction of Phenylpyruvic Acid Precursors The most common and effective route involves the catalytic hydrogenation of a corresponding phenylpyruvic acid derivative. This approach is advantageous due to the relative accessibility of the starting materials and the high efficiency of the reduction step.
Field-Proven Protocol: Green Synthesis via Catalytic Hydrogenation This protocol, adapted from methodologies aimed at reducing environmental impact, replaces toxic heavy-metal catalysts (e.g., Zn/Hg) with a more benign and highly efficient palladium-on-carbon (Pd/C) catalyst.[14][15] The choice of Pd/C is based on its high catalytic activity for hydrogenation under moderate conditions and its ease of removal via filtration post-reaction, ensuring a cleaner product stream.
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize β-(3,4-dihydroxyphenyl)pyruvic acid from a suitable starting material like 3,4-dihydroxybenzaldehyde. (Note: For HPLA, the precursor would be 4-hydroxyphenylpyruvic acid).
-
Reaction Setup: In a high-pressure hydrogenation vessel, charge the synthesized phenylpyruvic acid precursor.
-
Catalyst Addition: Add the 5% Pd/C catalyst. An optimized catalyst loading is critical; a 20 wt% ratio relative to the substrate has been shown to maximize yield.[14]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the target pressure (e.g., 1.0 MPa) and heat to the optimal temperature (e.g., 60 °C).[14]
-
Reaction Monitoring: Maintain the reaction under constant stirring for approximately 20-48 hours. The reaction progress can be monitored using techniques like TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the mixture through a pad of Celite to remove the solid Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to crystallize the product. The crude product can be further purified by recrystallization from a suitable solvent (e.g., water) to yield high-purity HPLA. This method has been reported to achieve yields as high as 99.7%.[14][15]
Caption: Workflow for the green synthesis of HPLA.
Section 5: Biological Activities and Pharmacological Profile
HPLA exhibits a range of biological activities that are the focus of intensive research.
-
Hepatoprotective Effects: Preclinical studies have demonstrated that HPLA can prevent alcoholic liver injury. In mouse models, it significantly attenuates hepatocyte damage and restores the activity of key alcohol-metabolizing enzymes, alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[5][16]
-
Antioxidant Properties: The primary mechanism underlying its protective effects is its potent antioxidant activity.[5][6] HPLA enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while reducing levels of malondialdehyde (MDA), a key marker of lipid peroxidation and oxidative stress.[5][6]
-
Antifungal Activity: HPLA has been identified as a valuable compound for developing new antifungal agents, with potential applications in agriculture and medicine to combat fungal infections.[4][12]
-
Metabolic Influence: In a mouse model of refeeding-induced obesity, oral administration of HPLA in combination with other microbial metabolites was shown to increase lipid absorption in the intestine and white adipose tissue while decreasing fatty acid oxidation.[7]
Section 6: Molecular Mechanism of Action: A Case Study in Hepatoprotection
Recent investigations have begun to elucidate the specific molecular pathways through which HPLA exerts its therapeutic effects. A key mechanism identified in the context of alcoholic liver disease involves the modulation of the Epidermal Growth Factor Receptor (EGFR) and Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) signaling axis.[5][6]
Self-Validating System: The proposed mechanism is logically consistent. Chronic alcohol intake induces severe oxidative stress, a primary driver of liver damage. HPLA, as a potent antioxidant, directly counteracts this initial insult. This reduction in oxidative stress then prevents the downstream dysregulation of critical signaling pathways like EGFR/PPAR-α, which are involved in cellular inflammation, proliferation, and lipid metabolism. The observed outcomes—reduced lipid accumulation and restored hepatic function—validate this proposed cascade.[5][6]
Caption: Proposed mechanism of HPLA in preventing alcoholic liver injury.
Section 7: Analytical and Quantification Protocols
Accurate and sensitive detection of HPLA in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and clinical diagnostics. Ultra-High-Pressure Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this application.
Rationale for Method Selection: UPLC-MS/MS provides superior sensitivity and selectivity compared to older methods like HPLC or GC-MS, allowing for quantification at very low concentrations (LLOQs of 0.02 to 0.25 μmol/L).[17] For sample preparation from serum, protein precipitation is preferred over liquid-liquid extraction because it demonstrates nearly 100% analyte recovery and minimal matrix effects, which is critical for accuracy and allows for the use of simpler blank matrices.[17]
Protocol: UPLC-MS/MS Quantification of HPLA in Human Serum
-
Standard Preparation: Prepare stock solutions (1.0 mg/mL) of HPLA analytical standard in dimethyl sulfoxide. Create a series of working solutions for calibration curves and quality control (QC) samples by diluting the stock solution with water.[17]
-
Sample Collection: Collect serum samples according to standard clinical procedures.
-
Protein Precipitation: To 100 µL of serum, add 300 µL of cold methanol (containing an appropriate internal standard, e.g., 3IAA-d₄).
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., 13,000-15,000 rpm) for 15 minutes at 4°C.[16]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or HPLC vial for analysis.
-
UPLC-MS/MS Analysis:
-
Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Employ a gradient elution with water and acetonitrile/methanol, both containing a small amount of formic acid to aid ionization.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For phenyl-containing acids like HPLA, negative electrospray ionization (ESI) is typically used, monitoring the transition from the precursor ion [M-H]⁻ to a specific product ion.[17]
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of HPLA in the unknown samples from this curve.
Section 8: Applications in Drug Discovery and Development
The multifaceted profile of HPLA makes it a versatile molecule for further development.
-
Lead Compound: Its demonstrated hepatoprotective and antioxidant activities make it a strong candidate for development as a therapeutic agent for liver diseases or conditions associated with oxidative stress.
-
Nutraceutical/Functional Food Ingredient: As a natural metabolite of probiotic bacteria, HPLA could be leveraged as a functional food ingredient or a postbiotic to support gut and liver health.
-
Biomarker: Serum levels of HPLA and other microbial metabolites may serve as potential biomarkers for gut dysbiosis, metabolic disorders, or post-viral syndromes.[17]
-
Synthetic Precursor: HPLA is a valuable building block in chemical synthesis. It is used as a reagent in the synthesis of 2-O-(4-coumaroyl)-3-(4-hydroxyphenyl)lactic acid, a key intermediate in the biosynthesis of rosmarinic acid, which itself has significant pharmaceutical applications.[4][10]
Section 9: Conclusion and Future Directions
3-(4-Hydroxyphenyl)lactic acid (HPLA) has transitioned from a simple microbial metabolite to a molecule of significant pharmacological interest. Its robust antioxidant and hepatoprotective properties, underpinned by a developing understanding of its molecular mechanisms, provide a strong foundation for its exploration in drug and nutraceutical development.
Future research should focus on several key areas:
-
Clinical Validation: Translating the promising preclinical findings, particularly in alcoholic liver disease, into well-designed human clinical trials.
-
Mechanism Elucidation: Further exploring its impact on signaling pathways beyond the EGFR/PPAR-α axis to uncover its full spectrum of activity.
-
Bioavailability and Pharmacokinetics: Conducting detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand its behavior in the human body and optimize potential dosing regimens.
-
Synergistic Formulations: Investigating its effects in combination with other probiotics, prebiotics, or therapeutic agents to enhance its efficacy.
The continued investigation of HPLA holds great promise for addressing unmet needs in metabolic and liver diseases.
Section 10: References
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PubChem. (+-)-3-(4-Hydroxyphenyl)lactic acid. [Link]
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LookChem. Cas 306-23-0, 3-(4-Hydroxyphenyl)lactate. [Link]
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Human Metabolome Database. Showing metabocard for (R+)-3-(4-hydroxyphenyl)lactate (HMDB0303993). [Link]
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Zhang QZ, et al. Green Synthesis of β-(3,4-Dihydroxyphenyl)lactic Acid. Asian Journal of Chemistry. [Link]
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bioRxiv. 3,4-hydroxyphenyl lactic acid from Lactiplantibacillus plantarum prevents alcoholic liver injury in mice. [Link]
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The Good Scents Company. 4-hydroxyphenyl lactic acid. [Link]
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Golm Metabolome Database. Details of Lactic acid, 3-(4-hydroxyphenyl)-. [Link]
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ResearchGate. 3,4-hydroxyphenyl lactic acid from Lactiplantibacillus plantarum prevents alcoholic liver injury in mice | Request PDF. [Link]
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Grebneva D, et al. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed Central. [Link]
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ResearchGate. Green Synthesis of b-(3,4-Dihydroxyphenyl)lactic Acid. [Link]
-
EMBL-EBI. 3-(4-hydroxyphenyl)lactic acid (CHEBI:17385). [Link]
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ResearchGate. Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation | Request PDF. [Link]
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bioRxiv. 3,4-hydroxyphenyl lactic acid from Lactiplantibacillus plantarum prevents alcoholic liver injury in mice. [Link]
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Exposome-Explorer. p-Hydroxyphenyllactic acid (Compound). [Link]
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National Institutes of Health. A Comprehensive Review of Bioactive Compounds from Lactic Acid Bacteria: Potential Functions as Functional Food in Dietetics and the Food Industry. [Link]
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